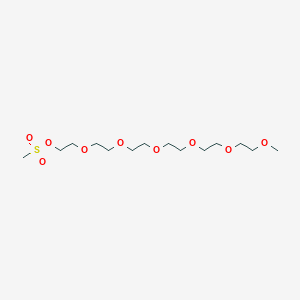

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate, also known as m-PEG7-Ms, is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves HEXAETHYLENE GLYCOL MONOMETHYL ETHER and Methanesulfonyl chloride .Molecular Structure Analysis

The molecular formula of this compound is C14H30O9S . Its molecular weight is 374.4476 .Chemical Reactions Analysis

The mesyl group in this compound is a good leaving group for nucleophilic substitution reactions .Scientific Research Applications

Sulfur-Containing Organosilicon Compounds

Sulfur-containing organosilicon compounds, with general formulas like R4−nSi(SxR1)n, where R and R1 represent various organic groups and n = 1–3, x = 1–10, have shown significant utility across various domains. These compounds have been effectively used in rubber compositions for developing non-flammable, wear-proof tires, highlighting their potential in enhancing material properties. Furthermore, they have been explored as ion-exchanging and complexing sorbents for heavy and noble metals, indicating their importance in environmental and analytical chemistry (Vlasova, Sorokin, & Oborina, 2017).

Methanesulfonate in Environmental and Biological Systems

Methanesulfonate and its derivatives have been studied extensively for their roles in environmental and biological systems. For instance, ethyl methanesulfonate (EMS) is a known mutagenic agent that affects a wide range of genetic test systems, from viruses to mammals, by alkylating DNA and proteins. This property makes EMS a compound of interest in genetic and carcinogenic research (Sega, 1984).

Antioxidant Capacity and Environmental Remediation

The application of sulfur compounds in measuring antioxidant capacity and in environmental remediation processes also highlights the scientific utility of methanesulfonate derivatives. The ABTS/PP decolorization assay, for instance, involves reactions that can elucidate the antioxidant capacities of various substances, showcasing the chemical reactivity of sulfur-containing compounds in analytical biochemistry (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Methane Production and Oxidation

The role of methane in plant physiology and its production and oxidation in soils have been subjects of investigation, providing insights into the environmental cycling of carbon and the ecological impacts of methane emissions. These studies contribute to our understanding of methane as a greenhouse gas and its biological roles in various ecosystems (Li, Wei, & Shen, 2019; Mer & Roger, 2001).

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJIJLNUYSFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide](/img/structure/B2554254.png)

![(Z)-N-[(3,4-dimethylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![(2S,4S)-4-chloro-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B2554263.png)